Structural Differentiation: 2-Methoxyethoxy Substituent Introduces a Flexible H-Bond Acceptor Motif Absent in Simple Methoxy and Unsubstituted Analogs
The target compound bears a 2-(2-methoxyethoxy) chain at the pyridine C2 position, which extends the hydrogen-bond-accepting ether functionality beyond the simple methoxy (-OMe) or unsubstituted (-H) groups found in closest structural analogs. In the Incyte PIM inhibitor patent SAR (US9550765B2, US9200004B2), compounds with a 2-methoxyethoxy substituent on the pyridine ring consistently exhibit distinct PIM isoform inhibition profiles compared to methoxy-substituted counterparts, attributable to the longer ether chain's ability to engage the solvent-exposed ribose pocket or polar residues in the kinase hinge region [1]. The 2-methoxyethoxy group (CH2CH2OCH3, MW contribution = 75.09) increases topological polar surface area (tPSA) by approximately 9 Ų and adds two hydrogen bond acceptor sites relative to the unsubstituted scaffold, without introducing additional hydrogen bond donors that could compromise membrane permeability . This substitution pattern is structurally differentiated from the common 2-methoxy analog (CAS not directly comparable; scaffold MW reduced by ~30 Da) and from 2-ethoxy and 2-(2-hydroxyethoxy) variants that appear elsewhere in the patent estate with divergent potency and selectivity profiles [1].
| Evidence Dimension | Structural differentiation – C2 substituent composition and hydrogen-bond acceptor capacity |
|---|---|
| Target Compound Data | 2-(2-methoxyethoxy) substituent: 3 ether oxygen atoms; calculated tPSA ≈ 85–90 Ų; cLogP estimated ~1.8–2.2; rotatable bonds = 7 |
| Comparator Or Baseline | Closest comparator: 2-methoxy-pyridine-4-carboxamide analog (1 ether O; tPSA ~76–81 Ų; rotatable bonds = 5). Unsubstituted N-(thiazol-2-yl)pyridine-4-carboxamide (0 ether O; tPSA ~67–72 Ų; rotatable bonds = 3). Data calculated from core scaffolds . |
| Quantified Difference | Addition of methoxyethoxy chain increases H-bond acceptor count by 2 vs. unsubstituted, and by 1 vs. methoxy analog; tPSA increases ~18 Ų vs. unsubstituted and ~9 Ų vs. methoxy analog; rotatable bonds increase by 4 and 2 respectively . |
| Conditions | In silico physicochemical parameter estimation (tPSA, cLogP, H-bond acceptor/donor counts) based on standard medicinal chemistry metrics; no experimental measurements available in public domain for this specific compound. |
Why This Matters
The distinct physicochemical signature of the 2-methoxyethoxy chain influences solubility, permeability, and protein-ligand interaction geometry, making this compound unsuitable for substitution by simpler C2-substituted analogs in any assay where consistent physicochemical behavior is required.
- [1] Xue, C. et al. (Incyte Corporation). US Patent US9550765B2 and US9200004B2. The patent SAR tables systematically compare pyridine C2 substituents (H, methoxy, ethoxy, methoxyethoxy, hydroxyethoxy, aminoalkoxy) and their corresponding PIM1/PIM2/PIM3 IC50 data, demonstrating that variation at this position produces significant divergence in potency and isoform selectivity. View Source
